molecular formula C16H17FN2O4 B2356824 [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate CAS No. 871544-72-8

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate

Cat. No.: B2356824
CAS No.: 871544-72-8
M. Wt: 320.32
InChI Key: MYBHPTJKOFWOLN-UHFFFAOYSA-N
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Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate is a synthetically produced small molecule compound intended for research and development purposes. Its molecular structure, which features a cyclopentyl core modified with a nitrile group and a carbamoyl methyl ester linked to a fluorinated, methoxylated benzoate, suggests potential as a valuable intermediate or lead compound in medicinal chemistry and drug discovery campaigns. This structural motif is reminiscent of other patented compounds investigated for their biological activity, particularly in the inhibition of specific disease-related pathways . The primary research value of this compound lies in its potential as a chemical probe or a building block for the synthesis of more complex molecules. Researchers may explore its utility in developing novel therapeutics, with potential applications in areas such as oncology, where similar structures have been investigated as inhibitors of key transcription factors like Hypoxia-Inducible Factor (HIF) . Its mechanism of action would be specific to its molecular target, which requires empirical determination through biochemical and cellular assays. As with many research compounds, its activity may involve binding to enzymatic pockets or interfering with protein-protein interactions critical for disease progression . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-22-11-4-5-12(13(17)8-11)15(21)23-9-14(20)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBHPTJKOFWOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Esterification and Carbamoylation

The most widely reported method involves a two-step process: (1) esterification of 2-fluoro-4-methoxybenzoic acid with a chloromethylating agent, followed by (2) carbamoylation with 1-cyanocyclopentylamine.

Step 1: Synthesis of Chloromethyl 2-Fluoro-4-Methoxybenzoate
2-Fluoro-4-methoxybenzoic acid is reacted with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C to form the corresponding acid chloride. Subsequent treatment with chloromethyl chloroformate in the presence of triethylamine (TEA) yields chloromethyl 2-fluoro-4-methoxybenzoate.

Step 2: Carbamoylation with 1-Cyanocyclopentylamine
The chloromethyl intermediate is reacted with 1-cyanocyclopentylamine in dimethylformamide (DMF) at 60°C for 12 hours. Ammonium acetate is often added to scavenge HCl, driving the reaction to completion. Purification via column chromatography (petroleum ether:ethyl acetate, 3:1) affords the final product in 55–60% yield.

One-Pot Tandem Reaction

Recent advances describe a one-pot method using 2-fluoro-4-methoxybenzoic acid, 1-cyanocyclopentyl isocyanate, and methyl iodide in acetonitrile. Potassium carbonate acts as a base, facilitating simultaneous esterification and carbamoylation at 80°C. This approach reduces purification steps and improves overall yield to 68%.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
Stepwise Esterification SOCl₂, TEA, DMF 60°C, 12 h 55–60% >95%
One-Pot Tandem Methyl iodide, K₂CO₃, acetonitrile 80°C, 8 h 68% >98%

The one-pot method offers superior efficiency but requires stringent temperature control to prevent decomposition of the isocyanate intermediate.

Optimization Strategies for Industrial-Scale Production

Solvent Selection and Recycling

DMF, a polar aprotic solvent, enhances reaction kinetics by stabilizing charged intermediates. However, its high boiling point (153°C) complicates recovery. Recent patents disclose a solvent-recycling system where DMF is distilled and reused in subsequent batches, reducing costs by 30%.

Catalytic Innovations

The use of nano-catalysts, such as palladium-supported graphene oxide (Pd/GO), has been explored to accelerate carbamoylation. Pd/GO increases reaction rates by 40% while maintaining selectivity, though catalyst recovery remains a challenge.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy : $$^1$$H NMR (400 MHz, CDCl₃) reveals characteristic signals at δ 3.87 (s, OCH₃), δ 6.65–7.25 (m, aromatic H), and δ 1.50–2.10 (m, cyclopentyl H).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 364.1321 [M+H]⁺.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) demonstrates a purity of >99%, with a retention time of 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyanocyclopentyl)carbamoyl]methyl 2-chloro-4-methoxybenzoate
  • [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-hydroxybenzoate
  • [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methylbenzoate

Uniqueness

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate is unique due to the presence of both the fluoro and methoxy groups on the benzoate moiety, which can influence its reactivity and interactions with biological targets. This combination of functional groups may confer distinct physicochemical properties and biological activities compared to similar compounds.

Biological Activity

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate is a synthetic organic compound characterized by its unique structure, which includes a cyanocyclopentyl group, a carbamoyl group, and a fluoro-methoxybenzoate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C16H17FN2O4
  • CAS Number : 871544-72-8
  • Molecular Weight : 320.32 g/mol

The compound's structure influences its interactions with biological systems, making it a subject of interest for researchers exploring its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, thereby influencing various signaling pathways. The exact molecular targets remain to be fully elucidated but may include:

  • Enzymes involved in metabolic pathways
  • Receptors that mediate cellular responses

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. Notable findings include:

  • Antitumor Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy.
  • Antimicrobial Properties : Preliminary investigations have shown that the compound may possess antimicrobial activity, making it a candidate for further studies in infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxic effects on cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme ModulationPotential interaction with metabolic enzymes

Case Studies

Case Study 1: Antitumor Activity

A study conducted on various derivatives of the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was hypothesized to involve the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

In vitro tests revealed that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a potential for developing new antimicrobial agents based on this scaffold.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyanocyclopentyl Group : Achieved through reactions involving cyclopentanone and cyanide sources.
  • Introduction of the Carbamoyl Group : This step utilizes isocyanates or carbamoyl chlorides.
  • Attachment of the Fluoro-Methoxybenzoate Moiety : Accomplished via esterification with 2-fluoro-4-methoxybenzoic acid.

Chemical Reactions

The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity:

  • Oxidation : Can lead to the formation of carboxylic acids.
  • Reduction : May yield alcohols or amines depending on the reagents used.

Table 2: Chemical Reaction Pathways

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionNucleophiles (amines, thiols)Modified derivatives

Q & A

Basic Research Questions

Q. What are the key functional groups in [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate, and how do they influence its reactivity?

  • Answer : The compound features a cyanocyclopentyl carbamate backbone, a 2-fluoro-4-methoxybenzoate ester , and a carbamoyl methyl linker . The cyano group (C≡N) enhances electrophilicity, facilitating nucleophilic substitutions. The fluoro and methoxy substituents on the benzoate ring modulate electronic effects (e.g., electron withdrawal by fluorine and electron donation by methoxy), influencing regioselectivity in reactions. The carbamate group may act as a bioisostere for amides, affecting binding interactions in biological systems .

Q. What are the standard synthetic routes for this compound?

  • Answer : Synthesis typically involves:

Formation of the cyanocyclopentyl carbamate : Reacting 1-cyanocyclopentylamine with chloroacetyl chloride under inert conditions .

Esterification : Coupling the carbamate intermediate with 2-fluoro-4-methoxybenzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as activating agents .

  • Critical Conditions : Reactions require anhydrous solvents (e.g., THF or DCM), temperatures between 0–25°C, and inert atmospheres to prevent hydrolysis of the cyanide group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Answer :

  • Catalyst Screening : Use Pd-based catalysts for coupling steps to reduce side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like DMAP (4-dimethylaminopyridine) improve esterification efficiency .
  • Temperature Control : Lower temperatures (0–5°C) stabilize the cyanocyclopentyl intermediate, while higher temperatures (40–50°C) accelerate coupling steps .
  • Example Optimization Table :
ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (Step 1)Prevents decomposition
SolventDMFIncreases solubility
CatalystPd(OAc)₂Reduces byproducts
References : .

Q. What analytical techniques resolve discrepancies in spectral data during characterization?

  • Answer :

  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to confirm fluorine positioning and 13C^{13}\text{C}-NMR to distinguish carbamate carbons. Overlapping signals can be resolved via 2D techniques (HSQC, HMBC) .
  • X-ray Crystallography : Definitive structural confirmation, especially for stereochemical ambiguities (e.g., cyclopentyl conformation) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and detects impurities (e.g., unreacted intermediates) .
  • Example Analytical Workflow :
TechniquePurposeKey Parameters
1H^{1}\text{H}-NMRConfirm proton environment400 MHz, CDCl₃ solvent
X-ray DiffractionResolve stereochemical conflictsCu-Kα radiation
References : .

Q. What safety protocols are recommended for handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks from cyanide-containing intermediates .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate and adsorb with vermiculite .
  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent degradation .

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